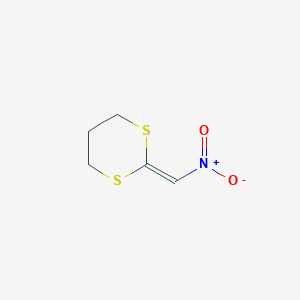
2-(Nitromethylidene)-1,3-dithiane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Nitromethylidene)-1,3-dithiane is an organic compound that belongs to the class of nitro compounds It features a nitromethylidene group attached to a 1,3-dithiane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Nitromethylidene)-1,3-dithiane typically involves the reaction of 1,3-dithiane with nitromethane under basic conditions. A common method includes the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the nitromethane, followed by its addition to the 1,3-dithiane. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at low temperatures to control the reaction rate and yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Nitromethylidene)-1,3-dithiane undergoes various chemical reactions, including:
Oxidation: The nitromethylidene group can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitromethylidene group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted dithiane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(Nitromethylidene)-1,3-dithiane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of new materials and as a reagent in various industrial chemical processes
Wirkmechanismus
The mechanism of action of 2-(Nitromethylidene)-1,3-dithiane involves its interaction with molecular targets through its nitromethylidene group. This group can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. The pathways involved include nucleophilic addition and substitution reactions, which can modify the structure and function of target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Nitromethylidene)-1,3-thiazine
- 2-(Nitromethylidene)-1,3-oxathiane
- 2-(Nitromethylidene)-1,3-dioxane
Uniqueness
2-(Nitromethylidene)-1,3-dithiane is unique due to its dithiane ring, which imparts distinct chemical properties compared to other similar compounds. The presence of sulfur atoms in the ring structure enhances its reactivity and stability, making it a valuable compound in synthetic chemistry .
Eigenschaften
CAS-Nummer |
65284-09-5 |
|---|---|
Molekularformel |
C5H7NO2S2 |
Molekulargewicht |
177.2 g/mol |
IUPAC-Name |
2-(nitromethylidene)-1,3-dithiane |
InChI |
InChI=1S/C5H7NO2S2/c7-6(8)4-5-9-2-1-3-10-5/h4H,1-3H2 |
InChI-Schlüssel |
IICBGKKVTWXOGW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSC(=C[N+](=O)[O-])SC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 3-[3-(bromomethyl)phenyl]propanoate](/img/structure/B14496872.png)
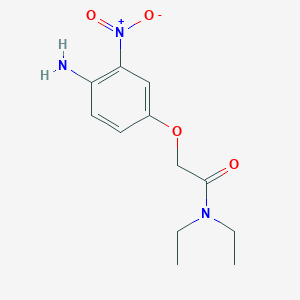
![4-(Methoxymethyl)bicyclo[5.1.0]octa-2,4-diene](/img/structure/B14496875.png)

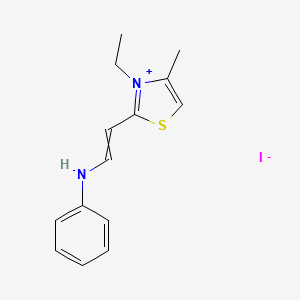
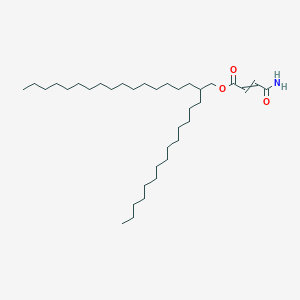
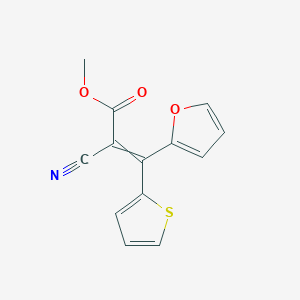

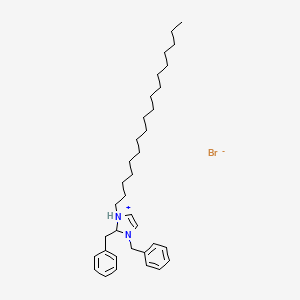
![1,3-Naphthalenedisulfonic acid, 7-[(4-amino-2-methoxy-5-methylphenyl)azo]-](/img/structure/B14496905.png)



